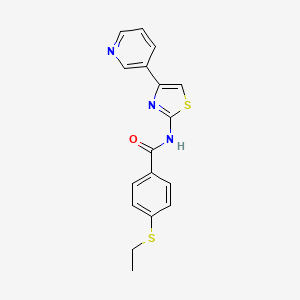

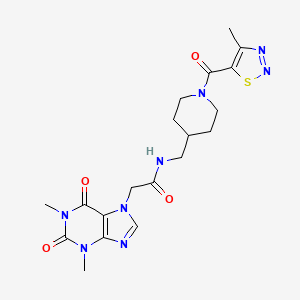

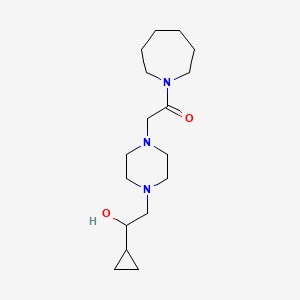

![molecular formula C20H23ClN2O4S B2822976 3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690245-47-7](/img/structure/B2822976.png)

3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Properties

The compound’s sulfonamide moiety and benzene ring make it an intriguing candidate for cancer research. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with key cellular pathways involved in cancer progression .

Anti-Inflammatory Activity

Given its structural resemblance to other anti-inflammatory agents, this compound has been explored for its potential to modulate inflammatory responses. It could serve as a lead compound for designing novel anti-inflammatory drugs .

Antibacterial and Antifungal Effects

The presence of the morpholine ring and the sulfonamide group hints at possible antibacterial and antifungal properties. Researchers have tested its efficacy against various pathogens, including resistant strains. Further studies are needed to elucidate its mechanism of action and optimize its potency .

Enzyme Inhibition

The carbonyl group in the morpholine ring suggests that this compound might act as an enzyme inhibitor. Researchers have investigated its interactions with specific enzymes, such as proteases or kinases, to understand its potential therapeutic applications .

Neuroprotective Potential

Considering the central nervous system’s vulnerability to oxidative stress and inflammation, this compound’s structure makes it an interesting candidate for neuroprotection. Studies have explored its effects on neuronal cell viability, oxidative stress markers, and neuroinflammation .

Drug Delivery Systems

The benzene ring and sulfonamide group could facilitate drug conjugation or encapsulation. Researchers have explored its use in drug delivery systems, aiming to enhance drug solubility, stability, and targeted delivery .

Photodynamic Therapy (PDT)

The compound’s photophysical properties may lend themselves to PDT applications. PDT involves light activation of a photosensitizer to generate reactive oxygen species, selectively damaging cancer cells. Researchers have investigated its potential as a photosensitizer in PDT .

Metal Complexes and Coordination Chemistry

The compound’s coordination sites (sulfonamide nitrogen and carbonyl oxygen) make it suitable for metal complex formation. Researchers have synthesized metal complexes with this compound, exploring their catalytic, magnetic, or luminescent properties .

Keep in mind that while these applications show promise, further research, including in vivo studies, is essential to validate and optimize the compound’s potential. If you need more detailed information on any specific application, feel free to ask

Propriétés

IUPAC Name |

3-chloro-N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-14-12-23(13-15(2)27-14)20(24)17-8-6-16(7-9-17)11-22-28(25,26)19-5-3-4-18(21)10-19/h3-10,14-15,22H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYJPZCURRXREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

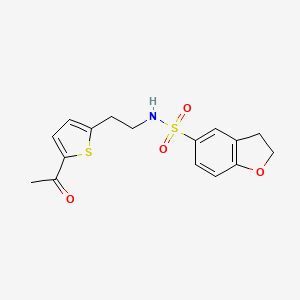

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2822893.png)

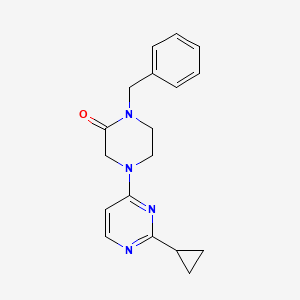

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822894.png)

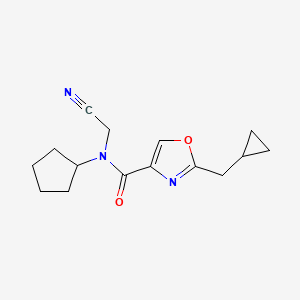

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2822895.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2822900.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)